molecular formula C19H24N2O2 B11040812 1-{4-[4-(Tert-butyl)benzoyl]piperazino}-2-butyn-1-one

1-{4-[4-(Tert-butyl)benzoyl]piperazino}-2-butyn-1-one

Cat. No.: B11040812
M. Wt: 312.4 g/mol
InChI Key: HPEDXEIJQQJUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[4-(Tert-butyl)benzoyl]piperazino}-2-butyn-1-one is a synthetic organic compound characterized by a piperazine ring substituted with a tert-butylbenzoyl group and a butynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(Tert-butyl)benzoyl]piperazino}-2-butyn-1-one typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a tert-butylbenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with tert-butylbenzoyl chloride in the presence of a base such as triethylamine.

    Addition of the Butynone Moiety: The resulting intermediate is then reacted with a butynone derivative. This step often involves a coupling reaction facilitated by a palladium catalyst under inert conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[4-(Tert-butyl)benzoyl]piperazino}-2-butyn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butylbenzoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-{4-[4-(Tert-butyl)benzoyl]piperazino}-2-butyn-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-{4-[4-(Tert-butyl)benzoyl]piperazino}-2-butyn-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

    1-{4-[4-(Tert-butyl)benzoyl]piperazino}-2-butyn-1-one: can be compared with other piperazine derivatives such as:

Uniqueness: The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds, potentially offering advantages in specific applications such as drug design or material science.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

1-[4-(4-tert-butylbenzoyl)piperazin-1-yl]but-2-yn-1-one

InChI

InChI=1S/C19H24N2O2/c1-5-6-17(22)20-11-13-21(14-12-20)18(23)15-7-9-16(10-8-15)19(2,3)4/h7-10H,11-14H2,1-4H3

InChI Key

HPEDXEIJQQJUFH-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.